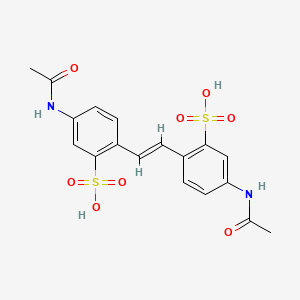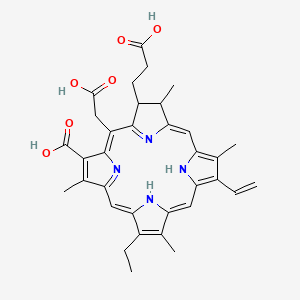
Chlorin e6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorin E6 is a well-known photosensitizer used in photodynamic therapy (PDT) and photodynamic diagnosis (PDD). It is derived from chlorophyll and has a unique structure that allows it to produce singlet oxygen when exposed to light, making it effective in treating various medical conditions, including certain types of cancer .
Preparation Methods
Chlorin E6 can be synthesized through several methods. One common approach involves the extraction of chlorophyll from natural sources, followed by chemical modification. For instance, chlorophyll can be extracted from Spirulina platensis biomass using ethanol and then converted to pheophytin a using hydrochloric acid. This intermediate is further processed to obtain this compound .
Another method involves the green synthesis of this compound, where chlorophyll undergoes alkaline hydrolysis and acidification to produce the compound. This method is considered environmentally friendly and efficient .
Chemical Reactions Analysis
Chlorin E6 undergoes various chemical reactions, including:
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common reagents used in these reactions include molecular oxygen for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chlorin E6 has a wide range of scientific research applications:
Chemistry: It is used as a photosensitizer in various chemical reactions, including the production of singlet oxygen.
Biology: This compound is used in studies involving oxidative stress and its effects on biological systems.
Medicine: The compound is widely used in photodynamic therapy for treating cancers, infections, and skin diseases. .
Industry: This compound is used in the development of photoacoustic imaging agents and other diagnostic tools.
Mechanism of Action
The primary mechanism of action of Chlorin E6 involves the production of singlet oxygen upon exposure to light. This singlet oxygen induces oxidative stress, leading to the destruction of targeted cells. The compound’s ability to produce singlet oxygen is due to its efficient population of the triplet manifold, which allows energy transfer to molecular oxygen .
Comparison with Similar Compounds
Chlorin E6 is unique among photosensitizers due to its high efficiency in producing singlet oxygen and its ability to be activated by light. Similar compounds include:
Chlorin E4: A degradation product of this compound with similar properties but lower efficiency.
Rhodin G 7 7 1 -ethyl ester: A derivative of this compound with higher cytotoxicity in certain cancer cell lines.
N-aspartylthis compound (Talaporfin): Another derivative used in photodynamic therapy with different activation wavelengths.
This compound stands out due to its balance of efficiency, safety, and versatility in various applications.
Properties
CAS No. |
744956-10-3 |
|---|---|
Molecular Formula |
C34H36N4O6 |
Molecular Weight |
596.7 g/mol |
IUPAC Name |
18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid |
InChI |
InChI=1S/C34H36N4O6/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23/h7,12-14,17,21,35-36H,1,8-11H2,2-6H3,(H,39,40)(H,41,42)(H,43,44) |
InChI Key |
OYINILBBZAQBEV-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)O)C)C)C=C)C |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)O)C)C)C=C)C |
| 19660-77-6 | |
Pictograms |
Irritant |
Synonyms |
13-carboxy-17-(2-carboxyethyl)-15-carboxymethyl-17,18-trans-dihydro-3-vinyl-8-ethyl-2,7,12,18-tetramethylporphyrin 2-porphinepropionic acid, 18-carboxy-20-(carboxymethyl)-13-ethyl-2beta,3-dihydro-3beta,7,12,17-tetramethyl-8-vinyl- 21h,23h-porphine-2-propanoic acid, 18-carboxy-20-(carboxymethyl)-8-ethenyl-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-, (2S-trans)- 21h,23h-porphine-7-propanoic acid, 3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-, (7S,8S)- BLC 1010 BLC-1010 BLC1010 chlorin A6 chlorin e6 chlorin e6 bis-N-methylglucamine salt chlorin e6, sodium salt, (2S-trans)-isomer chlorin e6, tripotassium salt, (2S-trans)-isomer chlorin e6, trisodium salt, (2S-trans)-isomer chlorin e6-2.5 N-methyl-D-glucamine chlorin e6-polyvinylpyrrolidone chlorine A6 chlorine e6 fotolon photochlorine Photolon phytochlorin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


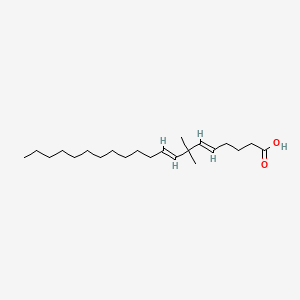


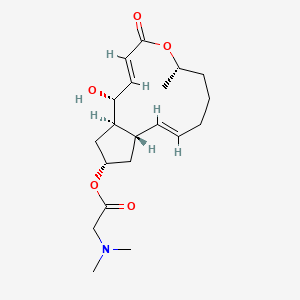

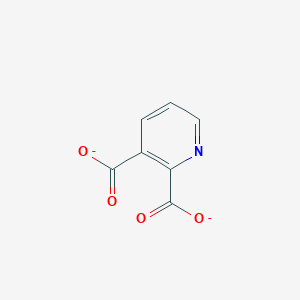

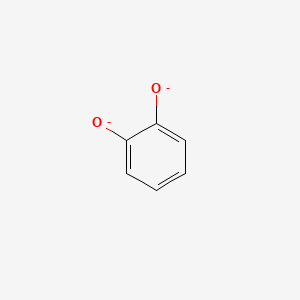
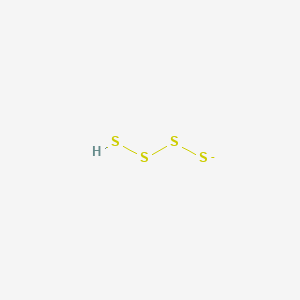
![1-[[5-[3-(2,6-Dimethyl-cyclohexyl)-ureido]-2-(3,3-dimethyl-2-oxo-butyl)-6,6-dimethyl-4-oxo-heptanoylamino]-(1-ethyl-2,2-dimethyl-propylcarbamoyl)-methyl]-cyclopentanecarboxylic acid](/img/structure/B1240429.png)
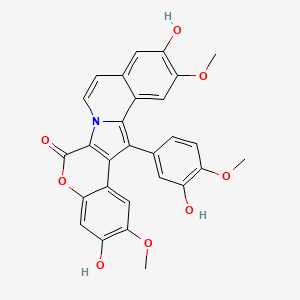
![1,1-dimethyl-3-[[(Z)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea](/img/structure/B1240435.png)
![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1240436.png)
